4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
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Overview
Description
4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide is a complex organic compound that features a combination of pyridazine and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridazine and pyrazole rings, followed by their coupling through various chemical reactions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiproliferative and antimicrobial effects.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-[(1-substituted-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-ones
- 6-[2-(1H-pyrazol-1-yl)-2-oxoethoxy]-2-phenylpyridazin-3(2H)-one
- 2-[2-(1H-pyrazol-1-yl)-2-oxoethyl]-6-[(4,6-disubstituted-1,3,5-triazin-2-yl)oxy]pyridazines
Uniqueness
4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide is unique due to its specific combination of pyridazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-3-10-20(28-25-15)31-17-6-4-16(5-7-17)21(30)23-13-12-22-18-8-9-19(27-26-18)29-14-2-11-24-29/h2-11,14H,12-13H2,1H3,(H,22,26)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJJHCGKKHJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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